molecular formula C25H35N3O7S B600883 DNV-II impurity 2 CAS No. 1133153-38-4

DNV-II impurity 2

Cat. No.: B600883
CAS No.: 1133153-38-4
M. Wt: 521.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

DNV-II impurity 2 has several scientific research applications, including:

Preparation Methods

The synthesis of DNV-II impurity 2 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative under controlled conditions.

    Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demands of pharmaceutical companies. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

DNV-II impurity 2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can result in the formation of amine derivatives .

Mechanism of Action

The mechanism of action of DNV-II impurity 2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in the synthesis of viral proteins, thereby preventing the replication of viruses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

DNV-II impurity 2 can be compared with other similar compounds, such as:

    Darunavir: A protease inhibitor used in the treatment of HIV. D

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for DNV-II impurity 2 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "piperidine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methanol", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and piperidine in ethanol to form Schiff base.", "Step 2: Addition of ethyl acetoacetate to the Schiff base in the presence of acetic anhydride and sodium acetate to form a β-ketoester.", "Step 3: Reduction of the β-ketoester using sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: Acid catalyzed cyclization of the alcohol to form a lactone intermediate.", "Step 5: Treatment of the lactone intermediate with hydrochloric acid to form the desired product.", "Step 6: Purification of the product using column chromatography with chloroform and methanol as eluent.", "Step 7: Neutralization of the purified product with sodium hydroxide and drying with potassium carbonate.", "Step 8: Final purification of the product using recrystallization from water." ] }

CAS No.

1133153-38-4

Molecular Formula

C25H35N3O7S

Molecular Weight

521.63

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

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